molecular formula C24H31N3O B11130563 2-[1-(morpholin-4-yl)ethyl]-1-(2,3,5,6-tetramethylbenzyl)-1H-benzimidazole

2-[1-(morpholin-4-yl)ethyl]-1-(2,3,5,6-tetramethylbenzyl)-1H-benzimidazole

Cat. No.: B11130563
M. Wt: 377.5 g/mol
InChI Key: ROTPGRGKYYUNCQ-UHFFFAOYSA-N
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Description

2-[1-(MORPHOLIN-4-YL)ETHYL]-1-[(2,3,5,6-TETRAMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This particular compound features a morpholine ring, a tetramethylphenyl group, and a benzodiazole core, making it a unique and potentially valuable molecule for various applications.

Preparation Methods

The synthesis of 2-[1-(MORPHOLIN-4-YL)ETHYL]-1-[(2,3,5,6-TETRAMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOLE can be achieved through several synthetic routes. One common method involves the reaction of a benzodiazole derivative with a morpholine-containing reagent under specific conditions. The reaction typically requires a catalyst and may be carried out in an organic solvent such as methanol or ethanol. Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the benzodiazole or morpholine rings are replaced with other groups. Common reagents for these reactions include halogens and alkylating agents.

Scientific Research Applications

2-[1-(MORPHOLIN-4-YL)ETHYL]-1-[(2,3,5,6-TETRAMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOLE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[1-(MORPHOLIN-4-YL)ETHYL]-1-[(2,3,5,6-TETRAMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The benzodiazole core can bind to various receptors and enzymes, modulating their activity. The morpholine ring may enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets. The tetramethylphenyl group can contribute to the compound’s stability and overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar compounds to 2-[1-(MORPHOLIN-4-YL)ETHYL]-1-[(2,3,5,6-TETRAMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOLE include other benzodiazole derivatives and morpholine-containing compounds. These compounds share structural similarities but may differ in their biological activities and applications. For example:

    1H-Benzotriazole: Another benzodiazole derivative with different substituents, used as a corrosion inhibitor and in pharmaceuticals.

    4-Morpholinecarboxaldehyde: A morpholine-containing compound used in organic synthesis and as an intermediate in the production of pharmaceuticals.

The uniqueness of 2-[1-(MORPHOLIN-4-YL)ETHYL]-1-[(2,3,5,6-TETRAMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOLE lies in its specific combination of functional groups, which may confer distinct biological and chemical properties.

Properties

Molecular Formula

C24H31N3O

Molecular Weight

377.5 g/mol

IUPAC Name

4-[1-[1-[(2,3,5,6-tetramethylphenyl)methyl]benzimidazol-2-yl]ethyl]morpholine

InChI

InChI=1S/C24H31N3O/c1-16-14-17(2)19(4)21(18(16)3)15-27-23-9-7-6-8-22(23)25-24(27)20(5)26-10-12-28-13-11-26/h6-9,14,20H,10-13,15H2,1-5H3

InChI Key

ROTPGRGKYYUNCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)CN2C3=CC=CC=C3N=C2C(C)N4CCOCC4)C)C

Origin of Product

United States

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